4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Description
4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.14912384 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound 4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide, as part of the broader class of 1,3,4-oxadiazole derivatives, is synthesized and investigated for various biological activities. These compounds, including those with oxadiazole moieties, exhibit promising antimicrobial, antilipase, and antiurease activities. Notably, some synthesized derivatives have shown good to moderate antimicrobial activity against test microorganisms, with a few compounds demonstrating antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Studies
Further research into N-substituted derivatives of related compounds has been conducted, emphasizing their antimicrobial potential. These studies often involve the synthesis of novel derivatives, followed by evaluations against both Gram-negative and Gram-positive bacteria. The results have frequently indicated moderate to significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer and Antitumor Activities
The synthesis of new hybrid molecules containing various azole moieties, including oxadiazoles, has been explored for their biological activities, such as antimicrobial, antilipase, and antiurease effects. Some compounds within this class have shown promising results in antimicrobial activities and potentially in anticancer applications. The exploration of these derivatives suggests a broad spectrum of biological activities that could lead to the development of new therapeutic agents (Ceylan et al., 2014).
Antioxidant Properties
Studies on aromatic C-nucleoside derivatives incorporating oxadiazole units have reported on their antioxidant and antitumor activities. These investigations have shown that specific derivatives exhibit potent antioxidant properties and some level of antitumor activity, underscoring the potential for these compounds in oxidative stress-related disease treatment and cancer therapy (El Sadek et al., 2014).
Properties
IUPAC Name |
4-amino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-3-20(4-2)11-7-5-10(6-8-11)9-16-17-14(21)12-13(15)19-22-18-12/h5-9H,3-4H2,1-2H3,(H2,15,19)(H,17,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGWPWBVWMCLC-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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